![molecular formula C11H12BrNO4 B5220763 N-[(4-bromophenoxy)acetyl]alanine](/img/structure/B5220763.png)
N-[(4-bromophenoxy)acetyl]alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-bromophenoxy)acetyl]alanine, also known as BPA-Ala, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of the amino acid alanine and contains a bromophenyl group that enhances its biological activity.
Wirkmechanismus
The exact mechanism of action of N-[(4-bromophenoxy)acetyl]alanine is not fully understood. However, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. It also activates the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. N-[(4-bromophenoxy)acetyl]alanine has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-[(4-bromophenoxy)acetyl]alanine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also activates the Nrf2/ARE pathway, which increases the expression of antioxidant enzymes such as catalase and superoxide dismutase. N-[(4-bromophenoxy)acetyl]alanine has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-bromophenoxy)acetyl]alanine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied and has a well-established safety profile. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be considered. Additionally, its efficacy may vary depending on the disease model and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of N-[(4-bromophenoxy)acetyl]alanine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. It has also been studied as a potential treatment for viral infections such as influenza and COVID-19. Further research is needed to fully understand its mechanism of action and optimize its efficacy in various disease models. Additionally, the development of analogs and derivatives of N-[(4-bromophenoxy)acetyl]alanine may lead to the discovery of more potent and selective compounds.
In conclusion, N-[(4-bromophenoxy)acetyl]alanine is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its efficacy in various disease models.
Synthesemethoden
N-[(4-bromophenoxy)acetyl]alanine can be synthesized through a multi-step process involving the reaction of alanine with 4-bromophenol and acetic anhydride. The final product is obtained through purification using column chromatography. The synthesis method has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-[(4-bromophenoxy)acetyl]alanine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its neuroprotective effects and as a potential treatment for Alzheimer's disease. N-[(4-bromophenoxy)acetyl]alanine has been used in pre-clinical studies to investigate its efficacy in various disease models.
Eigenschaften
IUPAC Name |
2-[[2-(4-bromophenoxy)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-7(11(15)16)13-10(14)6-17-9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJFQXLXQDSVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)COC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5521890 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5220684.png)
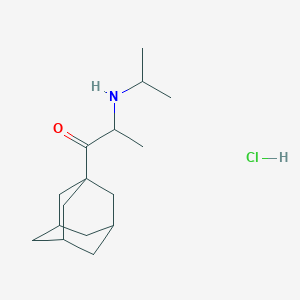
![1-(1-adamantyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5220694.png)
![4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate](/img/structure/B5220705.png)
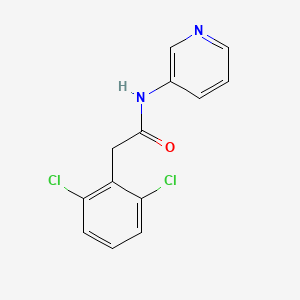
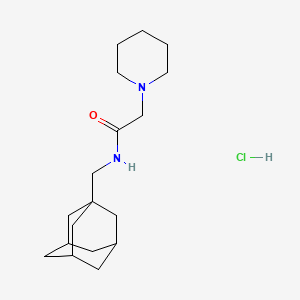
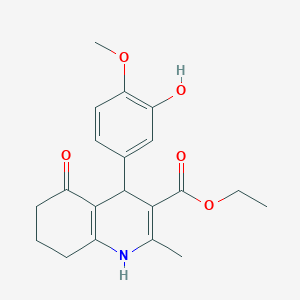
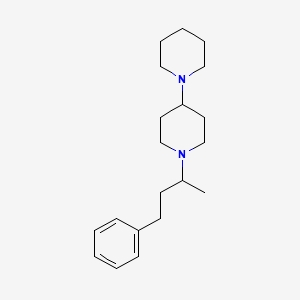
![methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate](/img/structure/B5220758.png)
![N'-cyclopentyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5220773.png)
![6-bromo-4-methyl-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5220778.png)

![N,N-diethyl-3-({[(3-methyl-1H-indol-2-yl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5220789.png)
![dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate](/img/structure/B5220792.png)